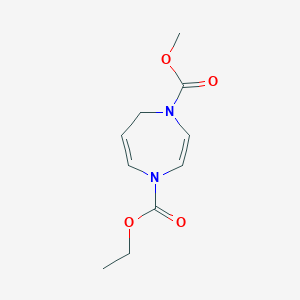
1-Ethyl 4-methyl 1H-1,4-diazepine-1,4(5H)-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl 4-methyl 1H-1,4-diazepine-1,4(5H)-dicarboxylate is a chemical compound belonging to the diazepine family Diazepines are heterocyclic compounds containing a seven-membered ring with two nitrogen atoms
Preparation Methods
The synthesis of 1-Ethyl 4-methyl 1H-1,4-diazepine-1,4(5H)-dicarboxylate can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires the use of reagents such as ethylamine and methylamine, along with a suitable catalyst to facilitate the formation of the diazepine ring. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Ethyl 4-methyl 1H-1,4-diazepine-1,4(5H)-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and alcohols.
Scientific Research Applications
1-Ethyl 4-methyl 1H-1,4-diazepine-1,4(5H)-dicarboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways.
Industry: In industrial applications, the compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Ethyl 4-methyl 1H-1,4-diazepine-1,4(5H)-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
1-Ethyl 4-methyl 1H-1,4-diazepine-1,4(5H)-dicarboxylate can be compared with other diazepine derivatives, such as:
1H-1,4-Diazepine, 1-((4-chlorophenyl)phenylmethyl)hexahydro-4-methyl-: This compound has a similar diazepine ring structure but differs in the substituents attached to the ring.
1H-1,4-Diazepine, 1-((4-chlorophenyl)phenylmethyl)hexahydro-4-methyl-, hydrochloride:
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
88656-29-5 |
|---|---|
Molecular Formula |
C10H14N2O4 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
1-O-ethyl 4-O-methyl 5H-1,4-diazepine-1,4-dicarboxylate |
InChI |
InChI=1S/C10H14N2O4/c1-3-16-10(14)12-6-4-5-11(7-8-12)9(13)15-2/h4,6-8H,3,5H2,1-2H3 |
InChI Key |
UQDSGNIHLAMLAU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C=CCN(C=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















